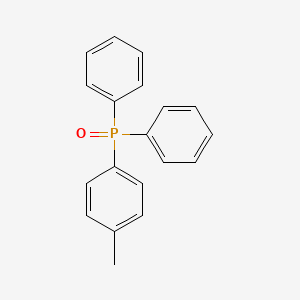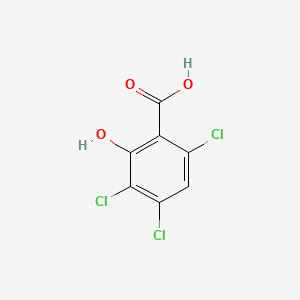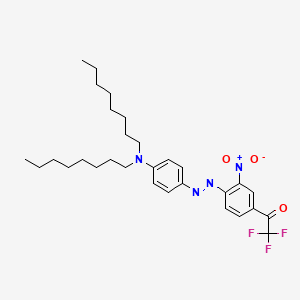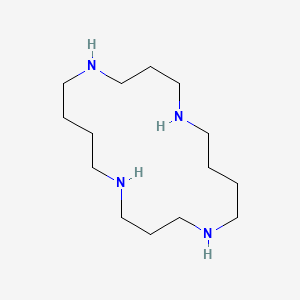
1,5,10,14-Tetraazacyclooctadecane
Descripción general
Descripción
1,5,10,14-Tetraazacyclooctadecane is a macrocyclic compound with the molecular formula C14H32N4. It is a member of the azamacrocycle family, which are known for their ability to form stable complexes with metal ions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,10,14-Tetraazacyclooctadecane typically involves the cyclization of linear polyamines. One common method is the Richman-Atkins synthesis, which involves the reaction of a linear tetraamine with a dihalide under basic conditions. The reaction proceeds through a series of nucleophilic substitutions, leading to the formation of the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient cyclization and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,5,10,14-Tetraazacyclooctadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary and tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the macrocycle act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halides and sulfonates are typical electrophiles used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
1,5,10,14-Tetraazacyclooctadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mimetics and as a scaffold for the development of biomimetic catalysts.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent in radiopharmaceuticals.
Industry: Utilized in the development of sensors and separation technologies due to its ability to selectively bind metal ions.
Mecanismo De Acción
The mechanism by which 1,5,10,14-Tetraazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, from catalysis to medical imaging.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another azamacrocycle with a smaller ring size, known for its use in MRI contrast agents.
1,4,8,11-Tetraazacyclotetradecane: Similar in structure but with a different ring size, used in coordination chemistry and catalysis.
Uniqueness
1,5,10,14-Tetraazacyclooctadecane is unique due to its larger ring size, which allows for the formation of more stable complexes with larger metal ions. This property makes it particularly useful in applications requiring high stability and selectivity.
Propiedades
IUPAC Name |
1,5,10,14-tetrazacyclooctadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N4/c1-2-8-16-12-6-14-18-10-4-3-9-17-13-5-11-15-7-1/h15-18H,1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKKKOMLVZVAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCCCNCCCCNCCCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476918 | |
| Record name | 1,5,10,14-Tetraazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68966-28-9 | |
| Record name | 1,5,10,14-Tetraazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-](/img/structure/B3056016.png)
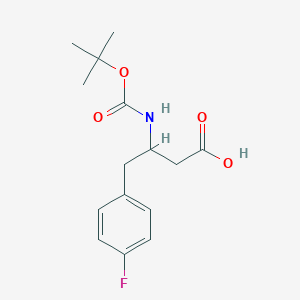
![Benzyl N-[(phenylcarbamoyl)methyl]carbamate](/img/structure/B3056019.png)
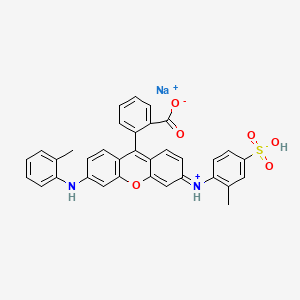
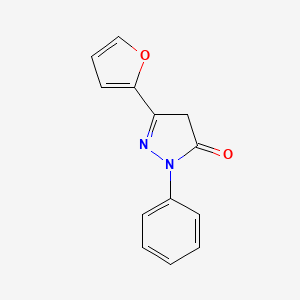

![Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B3056026.png)
![3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3056027.png)
![2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3056028.png)

